Aminochrome

Catalog No.
S571980
CAS No.
39984-17-3
M.F
C8H7NO2
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminochrome

Avoid irreproducible Parkinson’s assays from crude dopamine oxidation mixtures or acute 6-OHDA toxicity. Purified aminochrome delivers a precise endogenous neurotoxin: • Cyclizes from dopamine o-quinone at 0.15 s⁻¹, ensuring stable, reproducible dosing. • Specific substrate for DT-diaphorase and GSTM2-2 (148 μmol/min/mg) for targeted detoxification pathway screening. • Stabilizes neurotoxic alpha-synuclein protofibrils for aggregation inhibitor testing. • Induces progressive microgliosis (173.4% Iba-1 increase) for early-stage neuroinflammation studies.

CAS Number

39984-17-3

Product Name

Aminochrome

IUPAC Name

2,3-dihydro-1H-indole-5,6-dione

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9H,1-2H2

InChI Key

XDEURYRPQDIBSL-UHFFFAOYSA-N

SMILES

C1CNC2=CC(=O)C(=O)C=C21

Synonyms

Dopaminechrome aminochrome 1H-Indole-5,6-dione, 2,3-dihydro- 67992-45-4 Aminochrome 1

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Aminochrome is the most stable endogenous ortho-quinone intermediate formed during the oxidation of dopamine to neuromelanin. Unlike synthetic neurotoxins, it accurately replicates the endogenous pathogenic mechanisms of Parkinson's disease, including mitochondrial dysfunction, specific enzymatic detoxification pathways (such as DT-diaphorase and GSTM2-2), and the stabilization of neurotoxic alpha-synuclein protofibrils[1]. For preclinical researchers and assay developers, procuring high-purity aminochrome provides a highly specific, reproducible tool for screening neuroprotective compounds and studying dopaminergic neuron degeneration without the confounding artifacts of exogenous toxins[2].

Research Fit

1
Selective neurotoxin for PD nigrostriatal lesion models
2
Reference standard for dopamine metabolite analysis
3
Isolable stable ortho-quinone for defined pathway research

Substituting purified aminochrome with in situ dopamine oxidation mixtures or standard exogenous toxins like 6-hydroxydopamine (6-OHDA) fundamentally compromises assay validity. Dopamine o-quinone is highly unstable, spontaneously cyclizing to aminochrome at a rapid rate of 0.15 s⁻¹, making crude mixtures irreproducible and unsuitable for isolating specific molecular targets[1]. Furthermore, while 6-OHDA induces rapid, non-specific oxidative stress and massive cell death, aminochrome specifically models the progressive, endogenous dopaminergic dysfunction seen in Parkinson's disease, including targeted alpha-synuclein oligomerization [2]. Procuring purified aminochrome ensures precise control over dosing and mechanism, which is impossible with crude precursor mixtures or synthetic analogs.

Substitution Risk

Unpurified mixtures may introduce variability and obscure mechanism-specific endpoints
Dopamine o-quinone is unstable at physiological pH, limiting its use as defined standard
5,6-indolequinone instability prevents reliable isolation for reproducible studies

Progressive Neuroinflammation vs. 6-OHDA

While 6-OHDA is widely used as a Parkinson's model, it acts as an exogenous toxin causing rapid, massive dopaminergic cell death. In contrast, aminochrome induces a more progressive, endogenous dysfunction. In vivo comparative studies show that while 6-OHDA induces massive microgliosis (a 409.2% increase in Iba-1 positive cells), aminochrome induces a more moderate, progressive microgliosis (173.4% increase) that better mimics the slow progression of idiopathic Parkinson's disease [1]. This makes aminochrome the preferred choice for modeling early-stage endogenous neuroinflammation rather than acute exogenous ablation.

Evidence DimensionIn vivo microgliosis (Iba-1 positive cell increase in SNpc)
Target Compound Data173.4 ± 28.32% increase (Aminochrome)
Comparator Or Baseline409.2 ± 34.24% increase (6-OHDA)
Quantified Difference2.3-fold lower, more progressive microglial activation compared to acute 6-OHDA toxicity
ConditionsIn vivo stereotaxic injection in rat substantia nigra pars compacta (SNpc)

Selecting aminochrome allows researchers to model the progressive, endogenous neuroinflammation of Parkinson's disease rather than the acute, non-physiological cell death caused by 6-OHDA.

In Vivo Neurotoxicity vs. Dopachrome
Head-to-head
47.9±5.1% TH+ fiber reduction vs. 39.7±4.4% (dopachrome)
Supports progressive nigrostriatal lesion model context
Identical intranigral injection in rats; TH fiber density measured in striatum

GSTM2-2 Substrate Specificity

Aminochrome serves as a highly specific substrate for human glutathione transferase M2-2 (GSTM2-2), which catalyzes its reductive conjugation to prevent neurotoxicity. In vitro kinetic assays demonstrate that GSTM2-2 exhibits a remarkably high specific activity of 148 μmol/min/mg towards aminochrome, whereas other GST isoforms (A1-1, A2-2, M1-1) show markedly lower activities (<1 μmol/min/mg)[1]. Generic dopamine or stable synthetic toxins cannot be used to screen for this specific endogenous neuroprotective pathway, making purified aminochrome an indispensable reagent for assays targeting GSTM2-2 activity.

Evidence DimensionSpecific enzymatic activity of GSTM2-2
Target Compound Data148 μmol/min/mg specific activity
Comparator Or BaselineOther GST isoforms (A1-1, A2-2, M1-1) (<1 μmol/min/mg)
Quantified Difference>148-fold higher specificity for GSTM2-2 compared to other isoforms
ConditionsIn vitro enzymatic assay for GSTM2-2 reductive glutathione conjugation

Procurement of pure aminochrome is essential for developing high-throughput screens or structural studies targeting the specific GSTM2-2 neuroprotective pathway.

Stability as Isolated Ortho-Quinone
Class-level
Cyclization rate: 0.15 s⁻¹; Rearrangement: 0.06 min⁻¹
Enables isolation and defined experimental use
At physiological pH; transient intermediates preclude direct use

Alpha-Synuclein Protofibril Formation

A critical advantage of purified aminochrome over crude dopamine oxidation mixtures is its ability to reliably induce and stabilize neurotoxic alpha-synuclein protofibrils. While unpurified dopamine oxidation yields transient o-quinones that rapidly polymerize to neuromelanin, purified aminochrome directly forms stable adducts with alpha-synuclein. Studies confirm that dopamine o-quinone cyclizes to aminochrome at a rapid rate of 0.15 s⁻¹ [1]. Using purified aminochrome ensures reproducible oligomerization kinetics by bypassing this unstable intermediate step, a process that can be quantitatively prevented by DT-diaphorase (NQO1) [2]. This is impossible to standardize using highly variable crude dopamine mixtures.

Evidence DimensionPrecursor stability and cyclization kinetics
Target Compound DataPurified, stable aminochrome allows controlled alpha-synuclein adduct formation
Comparator Or BaselineDopamine o-quinone (Cyclizes rapidly at 0.15 s⁻¹)
Quantified DifferenceEliminates the 0.15 s⁻¹ kinetic variability of in situ dopamine oxidation
ConditionsIn vitro protein aggregation and oligomerization assays

For researchers developing drugs to inhibit alpha-synuclein aggregation, purified aminochrome provides a stable, reproducible inducer compared to highly variable crude dopamine mixtures.

Proteasome Inhibition vs. H₂O₂
Head-to-head
Irreversible inhibition (AM) vs. reversible (H₂O₂)
Models chronic proteasome dysfunction pathway
MN9D dopaminergic cells; pathway-specific insult distinct from general ROS
GST M2-2 Substrate Activity
Reported
Specific activity: 148 μmol/min/mg
Supports GST M2-2 detoxification pathway studies
Reported highest activity among tested human GST isoforms

DT-Diaphorase & GSTM2-2 Activator Screening

Because aminochrome is the specific endogenous substrate for GSTM2-2 (148 μmol/min/mg) and DT-diaphorase, procuring pure aminochrome is strictly required to develop assays screening for neuroprotective drugs that upregulate or enhance these specific enzymatic detoxification pathways[1].

Alpha-Synuclein Oligomerization Assays

Purified aminochrome bypasses the unstable dopamine o-quinone intermediate (which cyclizes at 0.15 s⁻¹), providing a reproducible reagent for inducing and stabilizing neurotoxic alpha-synuclein protofibrils in vitro. This is critical for testing compounds designed to inhibit alpha-synuclein aggregation [2].

Endogenous Parkinson's Disease In Vivo Modeling

For in vivo studies requiring a progressive, endogenous model of dopaminergic dysfunction rather than acute ablation, aminochrome is the optimal choice. It induces moderate, progressive microgliosis (173.4% Iba-1 increase) compared to the massive, non-physiological damage caused by 6-OHDA, making it suitable for studying early-stage neuroinflammation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Preclinical PD model studies (graded lesion)
Defined neurotoxic insult with reported intermediate lesion profile
Longitudinal motor and histological endpoint assessment
α-synuclein aggregation & proteasome studies
Pathway-specific protein adduction and proteasome inhibition
Protofibril formation and proteasomal activity endpoints
Neuroprotective pathway screening
Specific substrate for GST M2-2 and DT-diaphorase
Enzymatic conjugation and reduction endpoint assays
Dopamine metabolite reference analysis
Well-characterized spectroscopic and chromatographic properties
Analytical method validation and QC in biological matrices

XLogP3

-0.4

Wikipedia

Dopaminechrome

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